molecular formula C43H66O15 B1666530 alpha-Acetyldigoxin CAS No. 5511-98-8

alpha-Acetyldigoxin

Cat. No.: B1666530
CAS No.: 5511-98-8
M. Wt: 823.0 g/mol
InChI Key: HWKJSYYYURVNQU-DXJNJSHLSA-N
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Mechanism of Action

Alpha-Acetyldigoxin, also known as Acetyldigoxin, is a cardiac glycoside . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors.

Target of Action

The primary target of this compound is the Na+/K+ ATPase pump located in the membranes of heart cells (myocytes) . This pump plays a crucial role in maintaining the electrochemical gradient necessary for muscle contraction.

Mode of Action

This compound binds to a site on the extracellular aspect of the α-subunit of the Na+/K+ ATPase pump . This binding leads to an increase in the level of sodium ions in the myocytes, which subsequently causes a rise in the level of calcium ions . The increased calcium ion concentration enhances the force of heart muscle contraction .

Biochemical Pathways

The inhibition of the Na+/K+ pump by this compound leads to increased sodium levels in the myocytes . This slows down the extrusion of calcium ions via the Na+/Ca2+ exchange pump, leading to increased amounts of calcium ions stored in the sarcoplasmic reticulum . These ions are then released by each action potential, enhancing the contractility of the heart .

Pharmacokinetics

The pharmacokinetic properties of this compound include a high oral bioavailability of 90% . It has a protein binding capacity of 20-30% and an elimination half-life of 40 hours . These properties impact the drug’s bioavailability and duration of action.

Result of Action

The increased contractility of the heart muscle due to the action of this compound results in improved cardiac output . This is particularly beneficial in conditions such as congestive heart failure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetyldigoxin can be synthesized from lanatoside C, a glycoside found in Digitalis lanata leaves. The process involves a combination of pretreatments with acetic acid and sodium methoxide. Acetic acid activates deglucosylation mediated by digilanidase, increasing the amounts of digoxin and acetyldigoxin. Sodium methoxide hydrolyzes lanatoside C to deslanoside, which is then converted to digoxin .

Industrial Production Methods: Industrial production of acetyldigoxin involves the extraction of lanatoside C from Digitalis lanata leaves, followed by chemical pretreatment and purification processes. High-performance liquid chromatography (HPLC) is commonly used to determine the purity and concentration of the final product .

Chemical Reactions Analysis

Types of Reactions: Acetyldigoxin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The compound is known to interact with enzymes and other biological molecules, leading to its therapeutic effects .

Common Reagents and Conditions:

Major Products Formed: The major product formed from the hydrolysis of acetyldigoxin is digoxin. Other reactions may yield various metabolites depending on the specific conditions and reagents used .

Scientific Research Applications

Acetyldigoxin has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Acetyldigoxin: Acetyldigoxin is unique due to its acetyl group, which modifies its pharmacokinetic properties and potentially enhances its therapeutic effects. Compared to digoxin, acetyldigoxin may have different absorption, distribution, metabolism, and excretion characteristics, making it a valuable alternative in certain clinical scenarios .

Properties

IUPAC Name

[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-3-hydroxy-2-methyloxan-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H66O15/c1-20-38(49)32(55-23(4)44)18-37(52-20)58-40-22(3)54-36(17-31(40)46)57-39-21(2)53-35(16-30(39)45)56-26-9-11-41(5)25(14-26)7-8-28-29(41)15-33(47)42(6)27(10-12-43(28,42)50)24-13-34(48)51-19-24/h13,20-22,25-33,35-40,45-47,49-50H,7-12,14-19H2,1-6H3/t20-,21-,22-,25-,26+,27-,28-,29+,30+,31+,32+,33-,35+,36+,37+,38-,39-,40-,41+,42+,43+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKJSYYYURVNQU-DXJNJSHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H66O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203630
Record name alpha-Acetyldigoxin
Source EPA DSSTox
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Molecular Weight

823.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5511-98-8
Record name α-Acetyldigoxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5511-98-8
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Record name alpha-Acetyldigoxin
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Record name Acetyldigoxin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13691
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Record name alpha-Acetyldigoxin
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Record name Card-20(22)-enolide, 3-[(O-3-O-acetyl-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-d-ribo-hexopyranosyl)oxy]-12,14-dihydroxy-, (3β,5β,12β)-
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Record name .ALPHA.-ACETYLDIGOXIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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